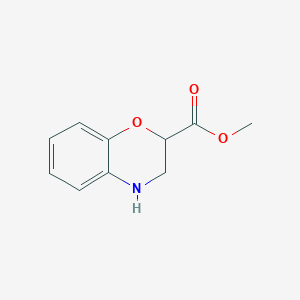

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 3,4-dihydro-1,4-benzoxazine derivatives can be synthesized via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, the InChI code for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) . Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides (s 18–21) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride has a molecular weight of 229.66 and a melting point of 190-192°C .Applications De Recherche Scientifique

Stereoselective Synthesis

- Researchers have developed methods for the stereoselective synthesis of certain derivatives of methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. These methods involve enantioselective cyclization and are useful in creating compounds for peptidomimetic building blocks (Hrast, Mrcina, & Kikelj, 1999).

Diastereoselective Acylation

- A study has shown that diastereoselective acylation of methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives can be achieved with high stereoselectivity. This process is crucial in the search for efficient chiral resolving agents (Vakarov et al., 2015).

Synthesis of Fused and Spiro Derivatives

- Research has been conducted on the synthesis of new fused and spiro 1,4-benzoxazine derivatives. These synthetic pathways involve reactions with various compounds, leading to the creation of novel structures with potential applications in different areas of chemistry (Moustafa, 2005).

Novel Synthesis Methods

- Innovative methods have been developed for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are studied in biology and medication. These new synthesis methods use starting materials such as 2-aminophenol, leading to a variety of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives (詹淑婷, 2012).

Lipase-Catalyzed Resolution Studies

- Studies have been conducted on the lipase-catalyzed resolution of this compound derivatives. This enzymatic process is significant for obtaining optically enriched compounds, which are valuable in various scientific applications (Prasad et al., 2006).

Synthesis as Antimicrobials and Antioxidants

- Certain benzoxazinyl pyrazolone arylidenes, derived from this compound, have been synthesized and found to be potent antimicrobials and antioxidants. This opens up possibilities for their use in medical and biological applications (Sonia et al., 2013).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that benzoxazine derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

More research is needed to elucidate the compound’s role in biochemical processes .

Pharmacokinetics

It is known that the compound is a solid at room temperature, which could influence its absorption and distribution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate. For instance, the compound should be stored at room temperature for optimal stability .

Propriétés

IUPAC Name |

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9/h2-5,9,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOFHRITCCBESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2798808.png)

![4-Oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid](/img/no-structure.png)

![8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2798814.png)

![3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)

![2-({[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2798822.png)

![5-((4-Ethylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798826.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2798828.png)

![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)